molecular formula C7H8O3 B2594875 (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 38263-46-6

(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B2594875
CAS RN: 38263-46-6
M. Wt: 140.138
InChI Key: HLZLZWREBWOZCZ-PBXRRBTRSA-N
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Description

“(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the IUPAC name (1S,2R,4S)-bicyclo [2.2.1]hept-5-ene-2-carboxylic acid . It has a molecular weight of 140.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.14 . Other physical and chemical properties such as density, boiling point, and refractive index are not available in the search results.

Scientific Research Applications

Polymer Synthesis

(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been utilized in polymer synthesis. For instance, it's a precursor for substrates in ring opening metathesis polymerization (ROMP), contributing to the preparation of carbohydrate-substituted monomers suitable for ROMP (Schueller, Manning, & Kiessling, 1996). Additionally, its derivatives have been employed in the synthesis of alicyclic polymers designed for 193 nm photoresist materials, highlighting its importance in the field of material science (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

Synthesis of Natural Product-like Compounds

This compound is also key in the multicomponent approach to synthesizing alkaloid-type frameworks, crucial for the creation of natural product-like compounds. This process involves a stereoselective reaction pathway, demonstrating the compound’s versatility in complex organic syntheses (Sonaglia, Banfi, Riva, & Basso, 2012).

Development of Pharmaceutical Intermediates

In pharmaceutical research, it has been adapted for microreactor technology in the synthesis of pharmaceutical intermediates, emphasizing its role in improving safety and efficiency in drug development (Rumi, Pfleger, Spurr, Klinkhammer, & Bannwarth, 2009).

Creation of Novel Compounds

The compound is instrumental in synthesizing novel structures, such as polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives, which have potential applications in various scientific fields, including medicinal chemistry (Kobayashi, Ono, & Kato, 1992).

Chemical Kinetics and Reaction Mechanisms

The compound’s derivatives are used to study reaction mechanisms and kinetics, such as in the synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester, providing insights into complex chemical reactions (Aragão, Constantino, Beatriz, & da Silva, 2005).

Applications in Biochemistry

Enzymatic processes using compounds like this are important in biochemistry. For example, the hydrolytic enzymes used in the synthesis of carba-sugars indicate the compound’s applicability in studying and utilizing biological catalysts (Tran & Crout, 1998).

properties

IUPAC Name

(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZLZWREBWOZCZ-PBXRRBTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]([C@@H]1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS RN

38263-46-6
Record name rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.0 g (17.8 mmol) of ethyl 7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate are suspended in 10 ml of water and 20 ml of ethanol. The temperature is kept below 20° C. by cooling with ice, while 3.5 g (62.3 mmol) of potassium hydroxide are added. The mixture is stirred for 2 hours at ambient temperature, the ethanol is distilled off at a bath temperature of 30° C. and the aqueous solution is extracted with ethyl acetate. The aqueous phase is acidified to a pH of 6 while cooling with ice and shaken with dichloromethane, then the combined organic extracts are dried and evaporated down. 0.8 g (32% of theory) of the title compound are obtained as a brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The inside of a three-neck flask (inside volume 500 ml) equipped with a thermometer and a mechanical stirrer was substituted with nitrogen, and distilled furan (136 g, 2.0 mol), acrylic acid (72 g, 1.0 mol) and diisopropyl ether (70 ml) as a solvent were charged therein. The mixture was cooled to an inner temperature of 2° C. To this mixed solution was added dropwise a solution (11 ml, 0.01 mol) of a borane-tetrahydrofuran complex (BH3.THF) in 0.93 M tetrahydrofuran over 10 min., while maintaining the inner temperature at not more than 2° C. After the completion of the dropwise addition, the mixture was stirred at the same temperature for 4 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (100 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (81 g, endo form:exo form=95:5, purity >99%, yield 58% based on acrylic acid).
Name
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Distilled furan (141.7 g, 2.08 mol) and triacetoxyborane (1.19 g, 6.63 mmol) were charged in a similar reactor as in Example 4, and the mixture was cooled to −5° C. To this mixed solution was added acrylic acid (30.4 g, 0.42 mol) and the mixture was stirred at an inner temperature of −5° C. for 22 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (60 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (11.4 g, endo form:exo form=98:2, purity >99%, yield 43% based on acrylic acid).
Name
Quantity
141.7 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
SM Lait - 2004 - library-archives.canada.ca
A review showed that 1, 3-amino-alcohos and their derivatives had proven useful as sources of chiral induction in organic synthesis and that there was much room for research in this …
Number of citations: 3 library-archives.canada.ca

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